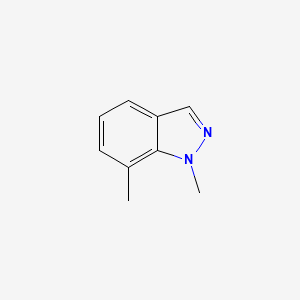

1,7-Dimethyl-1H-indazole

Overview

Description

1,7-Dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of two methyl groups at positions 1 and 7 of the indazole ring distinguishes this compound from other indazole derivatives.

Mechanism of Action

Target of Action

Indazole derivatives, which include 1,7-dimethyl-1h-indazole, have been reported to have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

It is known that indazole derivatives can act as selective inhibitors of certain enzymes, such as phosphoinositide 3-kinase δ . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehyde oximes. For instance, the cyclization of 2-aminobenzaldehyde oxime can yield 1H-indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroindazole derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1,7-Dimethyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

1H-Indazole: The parent compound of the indazole family, lacking the methyl groups at positions 1 and 7.

2H-Indazole: A structural isomer with the nitrogen atom in a different position.

5,7-Dimethyl-1H-indazole: Another dimethyl-substituted indazole with methyl groups at positions 5 and 7.

Uniqueness

1,7-Dimethyl-1H-indazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different pharmacological profiles compared to other indazole derivatives .

Biological Activity

Overview

1,7-Dimethyl-1H-indazole is a member of the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. The unique positioning of two methyl groups at the 1 and 7 positions distinguishes this compound from other derivatives, leading to diverse biological activities.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with various biological targets. They act as selective inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and have been implicated in modulating pathways involved in cell proliferation and apoptosis .

Biochemical Pathways

The compound influences several key biochemical pathways, including:

- MAPK Pathway : Involved in cell signaling related to growth and differentiation.

- PI3K/Akt Pathway : Critical for cell survival and metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against hypopharyngeal carcinoma cells by suppressing indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism linked to immune evasion in tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that indazole derivatives can inhibit the growth of Candida species, including Candida albicans and Candida glabrata. In particular, certain derivatives have demonstrated potent activity against both miconazole-susceptible and resistant strains .

Case Studies

- Anticandidal Activity : A series of indazole derivatives were tested against various Candida strains using the cylinder-plate method. The results indicated that specific compounds exhibited significant growth inhibition at concentrations as low as 1 mM .

- Cancer Cell Studies : In a study focusing on hypopharyngeal carcinoma cells, a derivative of this compound was found to significantly reduce cell mobility and induce apoptosis through activation of ERK pathways .

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Exhibited anti-inflammatory and neuroprotective effects.

- High Doses : Associated with cytotoxicity in cancer cells leading to apoptosis.

Summary Table of Biological Activities

Properties

IUPAC Name |

1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBUCXVYWVRNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.